molecular formula C8H7NO4 B3393818 4-Methylpyridine-2,3-dicarboxylic acid CAS No. 517-40-8

4-Methylpyridine-2,3-dicarboxylic acid

Cat. No.: B3393818
CAS No.: 517-40-8
M. Wt: 181.15 g/mol
InChI Key: LKXREDOIMHQPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyridine-2,3-dicarboxylic acid is an organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 4-position and carboxylic acid groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridine-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 4-methylpyridine derivatives. For instance, the oxidation of 4-methylpyridine using potassium permanganate in an aqueous medium can yield this compound . Another method involves the bromination of this compound dimethyl ester followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Continuous flow reactors and other advanced technologies are often employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups onto the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound dimethyl ester yields 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyridine-2,3-dicarboxylic acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-methylpyridine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-2-3-9-6(8(12)13)5(4)7(10)11/h2-3H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXREDOIMHQPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyridine-2,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methylpyridine-2,3-dicarboxylic acid
Reactant of Route 3
4-Methylpyridine-2,3-dicarboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Methylpyridine-2,3-dicarboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Methylpyridine-2,3-dicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Methylpyridine-2,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.